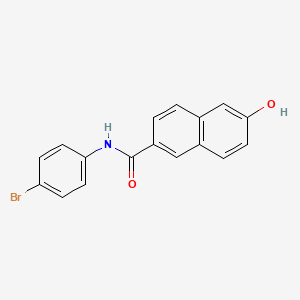
N-(4-Bromophenyl)-6-hydroxy-2-naphthamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Bromophenyl)-6-hydroxynaphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a bromophenyl group attached to the nitrogen atom and a hydroxyl group on the naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-6-hydroxynaphthalene-2-carboxamide typically involves the reaction of 4-bromoaniline with 6-hydroxynaphthalene-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of N-(4-bromophenyl)-6-hydroxynaphthalene-2-carboxamide can be scaled up by employing continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Bromophenyl)-6-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other functional groups such as amino, nitro, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Reagents like sodium azide (NaN3) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of 6-oxo-naphthalene-2-carboxamide.
Reduction: Formation of N-phenyl-6-hydroxynaphthalene-2-carboxamide.
Substitution: Formation of N-(4-substituted phenyl)-6-hydroxynaphthalene-2-carboxamide.
Applications De Recherche Scientifique
N-(4-Bromophenyl)-6-hydroxynaphthalene-2-carboxamide has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of N-(4-bromophenyl)-6-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of topoisomerase enzymes, which are essential for DNA replication and cell division, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide
- N-(4-Bromophenyl)sulfonylbenzoyl-L-valine
- N-(4-Bromophenyl)adamantan-2-amine
Uniqueness
N-(4-Bromophenyl)-6-hydroxynaphthalene-2-carboxamide is unique due to the presence of both a bromophenyl group and a hydroxyl group on the naphthalene ring. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it a valuable candidate for various applications in research and industry .
Propriétés
Formule moléculaire |
C17H12BrNO2 |
|---|---|
Poids moléculaire |
342.2 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-6-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12BrNO2/c18-14-4-6-15(7-5-14)19-17(21)13-2-1-12-10-16(20)8-3-11(12)9-13/h1-10,20H,(H,19,21) |
Clé InChI |
AYIQVIFTOMAYDY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1NC(=O)C2=CC3=C(C=C2)C=C(C=C3)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


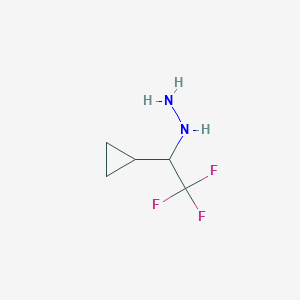
![(1R,6S)-2,2-difluoro-6-{[(1R)-1-phenylethyl]amino}cyclohexanol](/img/structure/B14016372.png)
![5-Bromo-2-(methylthio)oxazolo[5,4-b]pyridine](/img/structure/B14016377.png)

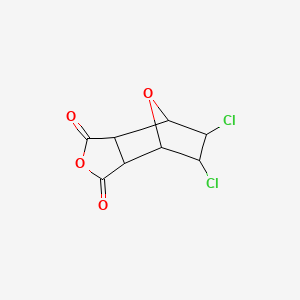
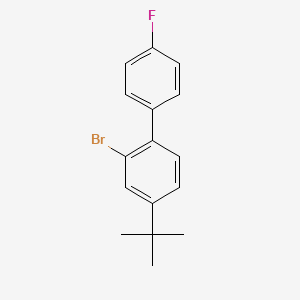

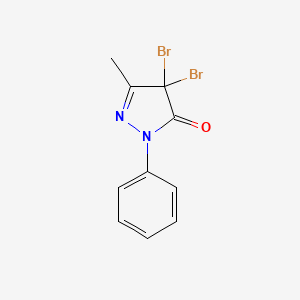
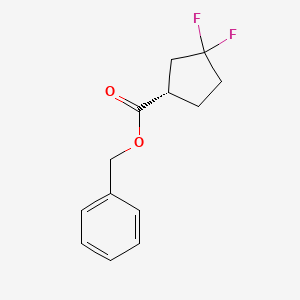
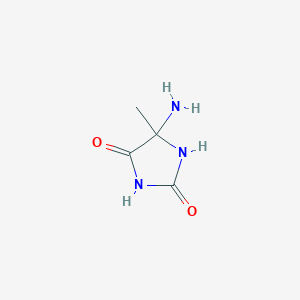
![(E)-1-[4-(Acetyloxy)-3,5-dimethoxyphenyl]-2-diazonioethen-1-olate](/img/structure/B14016421.png)
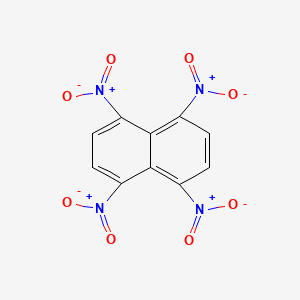

![4-[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzaldehyde](/img/structure/B14016453.png)
